JMV3002
Overview
Description
- JMV3002 is a compound with the chemical formula C35H34N6O3. It acts as a potent ghrelin receptor antagonist.
- Ghrelin is an endogenous ligand for the growth hormone secretagogue receptor, which plays a role in stimulating food intake and regulating energy homeostasis .
- This compound inhibits ghrelin signaling by binding to its receptor, thus affecting appetite and metabolic processes.
Preparation Methods
- Synthetic routes for JMV3002 involve trisubstituted 1,2,4-triazole derivatives.
- Reaction conditions and industrial production methods are not explicitly mentioned in the available information.
Chemical Reactions Analysis
- JMV3002 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not specified.
- Major products formed from these reactions are not detailed.
Scientific Research Applications
- JMV3002 has applications in several fields:
Chemistry: Research on ghrelin receptor antagonists and their interactions.
Biology: Investigating ghrelin signaling pathways and their impact on metabolism.
Medicine: Potential therapeutic use in obesity management or appetite control.
Industry: Development of pharmaceuticals targeting ghrelin receptors.
Mechanism of Action
- JMV3002 exerts its effects by antagonizing the ghrelin receptor.
- Molecular targets include the growth hormone secretagogue receptor.
- The exact pathways involved are not explicitly described.
Comparison with Similar Compounds
- JMV3002’s uniqueness lies in its specific binding to the ghrelin receptor.
- Similar compounds are not listed in the available information.
Properties
IUPAC Name |
N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGBPWZCCHVQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693993 | |
Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925239-03-8 | |
Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JMV3002 interact with the ghrelin system to affect food intake?
A: this compound acts as a growth hormone secretagogue receptor (GHSR) antagonist. [, ] This means it blocks the receptor that ghrelin, an appetite-stimulating hormone, normally activates. By inhibiting GHSR signaling, this compound reduces ghrelin's effects, leading to decreased food intake. [, ]
Q2: What evidence supports the role of this compound in influencing feeding behavior?
A: Studies show that central administration of this compound effectively suppresses food intake in both lactating and non-lactating rats. [, ] Interestingly, the anorexigenic effect of this compound seems to be more pronounced in lactating rats, suggesting a potential interplay between the compound, lactation, and energy balance regulation. []
Q3: Are there differences in this compound's effects based on reproductive state?
A: Research indicates that the food intake reduction caused by this compound is greater in late-lactation rats compared to cycling or early-lactation rats. [] This difference highlights the potential influence of reproductive hormones and physiological states on the compound's activity.
Q4: Beyond food intake, has this compound demonstrated other effects in research?
A: One study observed that daily intracerebroventricular injections of this compound in Wistar rats led to increased wheel-running activity. [] This suggests that this compound might influence voluntary physical activity, possibly through pathways independent of those regulating feeding behavior.
Q5: What are the limitations of current research on this compound?
A5: While the available research provides valuable insights into this compound's interaction with the ghrelin system and its effects on food intake and activity, further investigation is needed to fully understand: * Mechanism of Action: A more detailed understanding of how this compound interacts with GHSR at the molecular level is required.* Long-Term Effects: Studies exploring the long-term consequences of this compound administration are lacking.* Translational Relevance: Research in humans is necessary to determine if the findings from rodent studies translate to clinical settings.
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